molecular formula C11H14BrNO B8659861 1-(4-Bromophenyl)piperidin-3-ol

1-(4-Bromophenyl)piperidin-3-ol

Cat. No.: B8659861
M. Wt: 256.14 g/mol
InChI Key: RFZNUTKESRQXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

The synthesis of 1-(4-Bromophenyl)piperidin-3-ol typically involves the reaction of 4-bromobenzaldehyde with piperidine under specific conditions. One common synthetic route includes the reduction of the resulting imine intermediate to yield the desired piperidin-3-ol derivative. Industrial production methods may involve multi-step processes, including cyclization and functional group transformations, to achieve high yields and purity .

Chemical Reactions Analysis

1-(4-Bromophenyl)piperidin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Bromophenyl)piperidin-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(4-Bromophenyl)piperidin-3-ol can be compared with other piperidine derivatives, such as:

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

1-(4-bromophenyl)piperidin-3-ol

InChI

InChI=1S/C11H14BrNO/c12-9-3-5-10(6-4-9)13-7-1-2-11(14)8-13/h3-6,11,14H,1-2,7-8H2

InChI Key

RFZNUTKESRQXTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-bromo-4-iodobenzene (Aldrich, 4 g, 14.14 mmol), piperidin-3-ol (Aldrich, 1.14 g, 11.31 mmol), copper (I) iodide (0.269 g, 1.41 mmol) and K3PO4 (6.00 g, 28.3 mmol) in N,N-dimethylformamide (50 mL) under N2 were stirred at 100° C. for 48 h. The reaction mixture was poured into ice and extracted with ethyl acetate. The organic layer was washed successively with water and brine then dried over anhydrous Na2SO4, filtered through celite and concentrated under reduced pressure. The sample was purified on silica gel column chromatography using a cyclohexane to cyclohexane/ethyl acetate 70:30 as eluant. The appropriate fractions were combined and concentrated in vacuo and the residue was triturated with pentane. The resulting solid was filtered, washed with pentane and dried to give the title compound 1-(4-bromophenyl) piperidin-3-ol as a beige powder. LCMS: (M+H)+=256-258; Rt=2.90 min.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
0.269 g
Type
catalyst
Reaction Step One

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